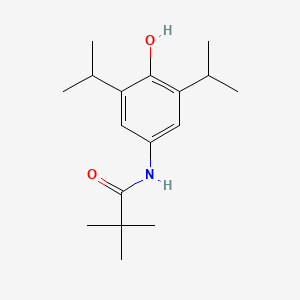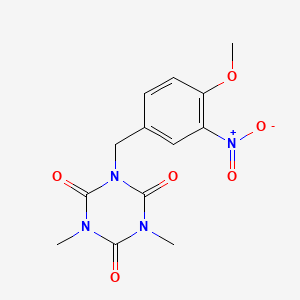![molecular formula C12H11F3N2OS2 B5529158 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5529158.png)
2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related thiazole and acetamide derivatives typically involves multi-step chemical reactions starting from selected precursors. For example, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide have been synthesized starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, with the structures confirmed by various spectroscopic methods (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as IR, NMR, Mass spectra, and elemental analysis. The precise arrangement of atoms and functional groups within these molecules significantly influences their chemical behavior and potential applications. For instance, the molecular structure details of certain N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have been extensively studied to understand their three-dimensional arrangement and intermolecular interactions (Boechat et al., 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of thiazole and acetamide derivatives are influenced by their functional groups and molecular structure. These compounds participate in various chemical reactions, leading to the formation of new chemical entities with potential biological activities. For example, the synthesis and evaluation of 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides have been investigated for their antimicrobial properties, showcasing the significance of the trifluoromethyl group and thiazole moiety in enhancing antimicrobial efficacy (Parikh & Joshi, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of thiazole and acetamide derivatives are crucial for their practical applications. These properties are determined by the molecular structure and can be studied using various analytical techniques.
Chemical Properties Analysis
The chemical properties of these compounds, including acidity (pKa), reactivity towards other chemicals, and stability, play a significant role in their potential applications in medicinal chemistry and other areas of research. The determination of pKa values and reactivity patterns helps in understanding the chemical behavior of these molecules under different conditions (Duran & Canbaz, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2OS2/c13-12(14,15)8-2-1-3-9(6-8)17-10(18)7-20-11-16-4-5-19-11/h1-3,6H,4-5,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOGQMUNYAOZTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5529085.png)


![2-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5529097.png)

![3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde](/img/structure/B5529122.png)
![4-[4-(methylthio)phenyl]-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5529123.png)
![2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5529124.png)
![methyl 2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5529131.png)
![1-cyclohexyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5529136.png)
![9-{[4-(dimethylamino)phenyl]acetyl}-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5529143.png)
![3-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B5529144.png)

![4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-1-phenyl-2-piperazinone](/img/structure/B5529177.png)